molecular formula C24H26O3 B14737021 2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethyl-phenyl)methyl]phenyl]methyl]-4,6-dimethyl-phenol CAS No. 6625-64-5

2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethyl-phenyl)methyl]phenyl]methyl]-4,6-dimethyl-phenol

Cat. No.: B14737021
CAS No.: 6625-64-5
M. Wt: 362.5 g/mol
InChI Key: ZBVMHRPGUVTUBV-UHFFFAOYSA-N
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Description

2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethyl-phenyl)methyl]phenyl]methyl]-4,6-dimethyl-phenol is an organic compound with a complex structure It is characterized by multiple hydroxyl groups and dimethyl substitutions on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethyl-phenyl)methyl]phenyl]methyl]-4,6-dimethyl-phenol typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available phenol derivatives.

    Alkylation: The phenol derivatives undergo alkylation using appropriate alkyl halides in the presence of a base such as potassium carbonate.

    Hydroxylation: The alkylated product is then subjected to hydroxylation using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The hydroxyl groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and diols.

    Substitution: Alkylated or acylated phenols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential antioxidant properties. The presence of hydroxyl groups allows it to scavenge free radicals, making it a candidate for developing new antioxidant agents.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its antioxidant properties may contribute to the development of drugs for treating oxidative stress-related diseases.

Industry

In the industrial sector, the compound is used in the production of polymers and resins. Its phenolic structure provides stability and enhances the mechanical properties of the materials.

Mechanism of Action

The mechanism of action of 2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethyl-phenyl)methyl]phenyl]methyl]-4,6-dimethyl-phenol primarily involves its antioxidant activity. The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This compound may also interact with specific molecular targets, such as enzymes involved in oxidative stress pathways, modulating their activity and providing protective effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylphenol: A simpler phenolic compound with similar antioxidant properties.

    2,4,6-Trimethylphenol: Another phenolic compound with additional methyl groups, offering different reactivity and stability.

    2-Hydroxy-3,5-dimethylbenzyl alcohol: A related compound with a hydroxyl group and dimethyl substitutions, used in similar applications.

Uniqueness

2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethyl-phenyl)methyl]phenyl]methyl]-4,6-dimethyl-phenol is unique due to its complex structure, which provides multiple sites for chemical modification and interaction. This complexity enhances its versatility in various applications, from organic synthesis to potential therapeutic uses.

Properties

CAS No.

6625-64-5

Molecular Formula

C24H26O3

Molecular Weight

362.5 g/mol

IUPAC Name

2-[[2-hydroxy-3-[(2-hydroxy-3,5-dimethylphenyl)methyl]phenyl]methyl]-4,6-dimethylphenol

InChI

InChI=1S/C24H26O3/c1-14-8-16(3)22(25)20(10-14)12-18-6-5-7-19(24(18)27)13-21-11-15(2)9-17(4)23(21)26/h5-11,25-27H,12-13H2,1-4H3

InChI Key

ZBVMHRPGUVTUBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)CC2=C(C(=CC=C2)CC3=CC(=CC(=C3O)C)C)O)O)C

Origin of Product

United States

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